molecular formula C20H15N5O3S B2624628 (Z)-N-(4-((2-cyano-2-(4-(3-nitrophenyl)thiazol-2-yl)vinyl)amino)phenyl)acetamide CAS No. 1322024-50-9

(Z)-N-(4-((2-cyano-2-(4-(3-nitrophenyl)thiazol-2-yl)vinyl)amino)phenyl)acetamide

Cat. No.: B2624628
CAS No.: 1322024-50-9
M. Wt: 405.43
InChI Key: NFFOMRVNEXFZIB-PTNGSMBKSA-N
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Description

(Z)-N-(4-((2-cyano-2-(4-(3-nitrophenyl)thiazol-2-yl)vinyl)amino)phenyl)acetamide is a complex organic compound characterized by its unique structure, which includes a thiazole ring, a cyano group, and a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-(4-((2-cyano-2-(4-(3-nitrophenyl)thiazol-2-yl)vinyl)amino)phenyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring is synthesized through the reaction of a suitable α-haloketone with thiourea.

    Introduction of the Cyano Group: The cyano group is introduced via a nucleophilic substitution reaction.

    Coupling with the Nitrophenyl Group: The nitrophenyl group is coupled to the thiazole ring through a palladium-catalyzed cross-coupling reaction.

    Vinylation: The vinyl group is introduced through a Heck reaction.

    Acetylation: The final step involves the acetylation of the amine group to form the acetamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to increase yield and purity.

Chemical Reactions Analysis

Types of Reactions

(Z)-N-(4-((2-cyano-2-(4-(3-nitrophenyl)thiazol-2-yl)vinyl)amino)phenyl)acetamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano and nitrophenyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine, while oxidation of the thiazole ring can produce sulfoxides or sulfones.

Scientific Research Applications

Chemistry

In chemistry, (Z)-N-(4-((2-cyano-2-(4-(3-nitrophenyl)thiazol-2-yl)vinyl)amino)phenyl)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific proteins and enzymes makes it a valuable tool for studying biological pathways and processes.

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. It has shown promise in preclinical studies as an anti-cancer agent due to its ability to inhibit certain enzymes involved in cancer cell proliferation.

Industry

In the industrial sector, this compound is used in the development of advanced materials. Its unique properties make it suitable for use in the production of polymers, coatings, and other specialty chemicals.

Mechanism of Action

The mechanism of action of (Z)-N-(4-((2-cyano-2-(4-(3-nitrophenyl)thiazol-2-yl)vinyl)amino)phenyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. For example, in cancer cells, it may inhibit enzymes involved in DNA replication, leading to cell cycle arrest and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • (Z)-N-(4-((2-cyano-2-(4-phenylthiazol-2-yl)vinyl)amino)phenyl)acetamide
  • (Z)-N-(4-((2-cyano-2-(4-(2-nitrophenyl)thiazol-2-yl)vinyl)amino)phenyl)acetamide

Uniqueness

What sets (Z)-N-(4-((2-cyano-2-(4-(3-nitrophenyl)thiazol-2-yl)vinyl)amino)phenyl)acetamide apart from similar compounds is the presence of the 3-nitrophenyl group. This structural feature imparts unique chemical and biological properties, making it particularly effective in certain applications, such as its potential anti-cancer activity.

Properties

IUPAC Name

N-[4-[[(Z)-2-cyano-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]ethenyl]amino]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N5O3S/c1-13(26)23-17-7-5-16(6-8-17)22-11-15(10-21)20-24-19(12-29-20)14-3-2-4-18(9-14)25(27)28/h2-9,11-12,22H,1H3,(H,23,26)/b15-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFFOMRVNEXFZIB-PTNGSMBKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC=C(C#N)C2=NC(=CS2)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)NC1=CC=C(C=C1)N/C=C(/C#N)\C2=NC(=CS2)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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